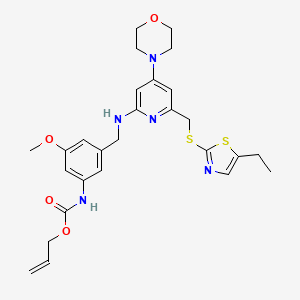![molecular formula C48H64N12O11 B10849558 N-[1-[[1-[[1-[2-[[1-[[(2R)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]pentanediamide](/img/structure/B10849558.png)
N-[1-[[1-[[1-[2-[[1-[[(2R)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]pentanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JMV 1719 is a chemical compound known for its role as a gastrin-releasing peptide receptor inhibitor. The gastrin-releasing peptide receptor is a receptor of gastrin-releasing peptide, which regulates numerous functions of the gastrointestinal and central nervous systems. JMV 1719 is particularly significant in the field of cancer research due to its inhibitory effects on the gastrin-releasing peptide receptor, which is aberrantly expressed in various cancers such as lung, colon, and prostate cancers .
準備方法
JMV 1719の合成経路および反応条件は、一般的に最終生成物を形成するために組み合わせられる中間体の調製から始まり、複数の段階を伴います。正確な合成経路は異なる場合がありますが、一般的には、特定の試薬と触媒を制御された条件下で使用して、目的の化学変換が行われるようにします。 JMV 1719の工業生産方法は、これらの実験室手順をスケールアップし、収率を高めるために反応条件を最適化し、様々な精製技術を通じて最終生成物の純度を確保することになる可能性があります .
3. 化学反応解析
JMV 1719は、以下の様な様々な種類の化学反応を起こします。
酸化: この反応は、通常、酸化剤を使用して、JMV 1719に酸素を付加したり、水素を除去したりすることを伴います。
還元: この反応は、通常、還元剤を使用して、JMV 1719に水素を付加したり、酸素を除去したりすることを伴います。
置換: この反応は、通常、特定の試薬を制御された条件下で使用して、JMV 1719の官能基を別の官能基に置き換えることを伴います。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および様々な求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
JMV 1719は、以下の様な幅広い科学研究への応用があります。
化学: ガストリン放出ペプチド受容体阻害剤の挙動を研究するためのモデル化合物として使用されます。
生物学: 様々な生物学的プロセスにおけるガストリン放出ペプチド受容体の役割を理解するための研究に使用されます。
医学: ガストリン放出ペプチド受容体を過剰発現する癌の治療における潜在的な治療効果について調査されています。
化学反応の分析
JMV 1719 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from JMV 1719, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in JMV 1719 with another, often using specific reagents under controlled conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
JMV 1719 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of gastrin-releasing peptide receptor inhibitors.
Biology: Employed in research to understand the role of gastrin-releasing peptide receptor in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress the gastrin-releasing peptide receptor.
Industry: Utilized in the development of new drugs targeting the gastrin-releasing peptide receptor.
作用機序
JMV 1719の作用機序は、ガストリン放出ペプチド受容体に結合してその活性を阻害することを伴います。この阻害は、受容体がガストリン放出ペプチドの効果(胃腸ホルモンの放出、平滑筋細胞の収縮、上皮細胞の増殖など)を媒介することを防ぎます。 これらの効果を阻害することで、JMV 1719は、ガストリン放出ペプチド受容体を過剰発現する癌細胞の増殖を抑制する可能性があります .
類似化合物との比較
JMV 1719は、以下の様な他の類似化合物と比較することができます。
JMV 1535: 類似の阻害効果を持つ、別のガストリン放出ペプチド受容体阻害剤。
JMV 1693: 類似の構造と機能を持つ化合物で、同様の研究用途に使用されます。
JMV 2959: グレリン受容体拮抗剤で、生物学的標的は異なるものの、同様の阻害特性を持っています。
JMV 1719の独自性は、ガストリン放出ペプチド受容体に対する特異的な阻害効果にあり、特に癌研究において貴重な存在となっています .
特性
分子式 |
C48H64N12O11 |
|---|---|
分子量 |
985.1 g/mol |
IUPAC名 |
N-[1-[[1-[[1-[2-[[1-[[(2R)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]pentanediamide |
InChI |
InChI=1S/C48H64N12O11/c1-27(2)20-37(47(69)59-71)57-46(68)39(22-31-24-50-26-52-31)55-42(64)25-60-19-7-6-10-36(48(60)70)56-43(65)28(3)53-45(67)38(21-30-23-51-34-9-5-4-8-33(30)34)58-44(66)35(16-17-40(49)62)54-41(63)18-13-29-11-14-32(61)15-12-29/h4-5,8-9,11-12,14-15,23-24,26-28,35-39,51,61,71H,6-7,10,13,16-22,25H2,1-3H3,(H2,49,62)(H,50,52)(H,53,67)(H,54,63)(H,55,64)(H,56,65)(H,57,68)(H,58,66)(H,59,69)/t28?,35?,36?,37-,38?,39?/m1/s1 |
InChIキー |
SVDHLNPEHKDLER-PGRJMBAQSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)NO)NC(=O)C(CC1=CN=CN1)NC(=O)CN2CCCCC(C2=O)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)CCC5=CC=C(C=C5)O |
正規SMILES |
CC(C)CC(C(=O)NO)NC(=O)C(CC1=CN=CN1)NC(=O)CN2CCCCC(C2=O)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)CCC5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



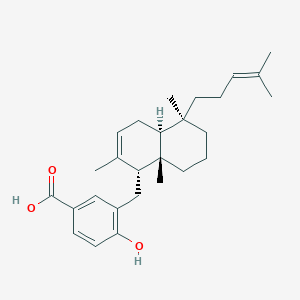
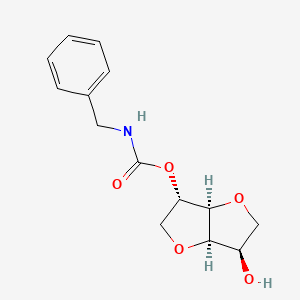


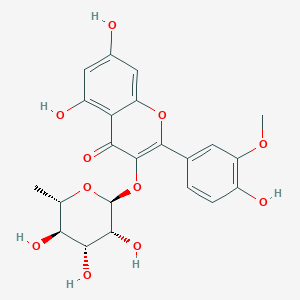
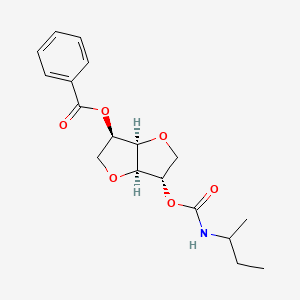





![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-iodo-6-methoxy-3-sulfamoylbenzamide](/img/structure/B10849548.png)
